1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core substituted with a 1,2,4-oxadiazole ring and aromatic groups. Its structure includes a 3-methoxyphenyl moiety on the oxadiazole ring and an ortho-tolyl (2-methylphenyl) group at position 3 of the pyrimidine-dione scaffold.
Properties
CAS No. |
1226430-89-2 |
|---|---|
Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.48 |
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-14-6-3-4-9-17(14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-7-5-8-16(12-15)30-2/h3-12H,13H2,1-2H3 |
InChI Key |
LUZZWEKHZJULHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a significant complexity due to the presence of multiple functional groups including a thieno-pyrimidine core and an oxadiazole ring. The structure can be represented as follows:
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity affecting various physiological processes.
- DNA/RNA Interaction : Potential binding to nucleic acids might influence gene expression.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit broad-spectrum antimicrobial properties. Studies have shown that derivatives of oxadiazole can effectively target various pathogens:
- Antibacterial Effects : Compounds similar to the one have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Oxadiazole Derivative A | S. aureus | Strong |
| Oxadiazole Derivative B | E. coli | Moderate |
Anticancer Activity
The thieno-pyrimidine structure is known for its anticancer properties. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Research has highlighted:
- Cell Line Studies : Certain derivatives have shown cytotoxic effects in various cancer cell lines, suggesting potential for further development as anticancer agents.
Anti-inflammatory and Analgesic Effects
Some studies suggest that compounds with similar structures may also exhibit anti-inflammatory and analgesic properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines or modulate pain pathways.
Case Studies
- Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The most active compounds showed a significant reduction in bacterial growth compared to control groups .
- Anticancer Research : A derivative with a similar thieno-pyrimidine structure was evaluated in vitro against breast cancer cell lines, demonstrating a notable decrease in cell viability and induction of apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine-2,4-dione Derivatives
*Estimated based on structural similarity to L927-0146 .
Key Observations:
- The 3-methoxyphenyl on the oxadiazole ring may improve electron-donating capacity compared to simpler phenyl or halogenated analogs .
- Dual Oxadiazole Systems: Compounds with dual oxadiazole moieties (e.g., 1,2,4-oxadiazole and 1,3,4-oxadiazole) exhibit broad-spectrum antimicrobial activity, as seen in . The target compound’s single 1,2,4-oxadiazole group may limit its potency compared to these derivatives.
Physicochemical Properties
- logP and Solubility: The target compound’s predicted logP (~4.1) aligns with L927-0146 (logP 4.1087), suggesting similar bioavailability. However, the ortho-tolyl group may reduce aqueous solubility compared to para-substituted analogs .
- Hydrogen Bonding: The oxadiazole and pyrimidine-dione moieties provide hydrogen bond acceptors (8 in total), critical for target engagement. This is comparable to derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
